molecular formula C21H24N2O3 B3406335 (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 302821-95-0

(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B3406335
CAS No.: 302821-95-0
M. Wt: 352.4 g/mol
InChI Key: WUPNRWYQQCKPJN-RGEXLXHISA-N
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Description

(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a furan ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Enone Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with an appropriate ketone to form the enone intermediate. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Amination Reaction: The enone intermediate is then reacted with cyclohexylamine under mild conditions to introduce the cyclohexylamino group.

    Coupling with 4-Methylbenzoyl Chloride: The final step involves the coupling of the amine intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyclohexylamino group and the furan ring are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide
  • N-(3-(Cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-chlorobenzamide
  • N-(3-(Cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide

Uniqueness

What sets (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the benzamide moiety may enhance its binding affinity to certain biological targets, potentially leading to more potent biological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(Z)-3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-9-11-16(12-10-15)20(24)23-19(14-18-8-5-13-26-18)21(25)22-17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,22,25)(H,23,24)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPNRWYQQCKPJN-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Reactant of Route 2
(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Reactant of Route 3
(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Reactant of Route 4
(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Reactant of Route 6
(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

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